molecular formula C15H9F2N3O3 B2414485 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate CAS No. 851862-99-2

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate

Cat. No.: B2414485
CAS No.: 851862-99-2
M. Wt: 317.252
InChI Key: BVSVSSOMSANOCG-UHFFFAOYSA-N
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Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate is a chemical compound with the molecular formula C15H9F2N3O3 It is characterized by the presence of a benzotriazinone ring and a difluorobenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3-ylmethyl chloride with 3,4-difluorobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The benzotriazinone ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted benzotriazinone derivatives.

    Hydrolysis: Products are 3,4-difluorobenzoic acid and 4-oxo-1,2,3-benzotriazin-3-ylmethanol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate involves its interaction with specific molecular targets. The benzotriazinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The difluorobenzoate ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate is unique due to the presence of the difluorobenzoate ester group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O3/c16-11-6-5-9(7-12(11)17)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSVSSOMSANOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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